![molecular formula C11H9N7O3S B15290759 9-Acetylazathioprine (9-Acetyl-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine)](/img/structure/B15290759.png)
9-Acetylazathioprine (9-Acetyl-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 9-Acetylazathioprine involves several steps, starting with the preparation of azathioprine. Azathioprine is synthesized by reacting 6-mercaptopurine with 1-methyl-4-nitro-5-chloroimidazole. The acetylation of azathioprine is then carried out using acetic anhydride under controlled conditions to yield 9-Acetylazathioprine . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
9-Acetylazathioprine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
9-Acetylazathioprine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to immunosuppression and the mechanisms of action of immunosuppressive drugs.
Medicine: Research on 9-Acetylazathioprine contributes to understanding its potential therapeutic uses and side effects in medical treatments.
Industry: It is used in the pharmaceutical industry for the development of new drugs and formulations.
作用机制
The mechanism of action of 9-Acetylazathioprine involves its conversion to active metabolites that inhibit purine synthesis. This inhibition affects the proliferation of immune cells, leading to immunosuppressive effects. The compound targets molecular pathways involving enzymes such as thiopurine S-methyltransferase and xanthine oxidase, which play crucial roles in its metabolism and activity .
相似化合物的比较
9-Acetylazathioprine is similar to other azathioprine derivatives, such as 6-mercaptopurine and thioguanine. it is unique due to its acetyl group, which can influence its chemical properties and biological activity. Similar compounds include:
Azathioprine: The parent compound, widely used as an immunosuppressant.
6-Mercaptopurine: A metabolite of azathioprine with similar immunosuppressive properties.
Thioguanine: Another purine analogue with immunosuppressive effects.
These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacokinetic properties.
属性
分子式 |
C11H9N7O3S |
|---|---|
分子量 |
319.30 g/mol |
IUPAC 名称 |
1-[6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-yl]ethanone |
InChI |
InChI=1S/C11H9N7O3S/c1-6(19)17-5-14-7-8(17)12-3-13-10(7)22-11-9(18(20)21)15-4-16(11)2/h3-5H,1-2H3 |
InChI 键 |
KTKDAQHNMYTRJO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C=NC2=C1N=CN=C2SC3=C(N=CN3C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole](/img/structure/B15290683.png)
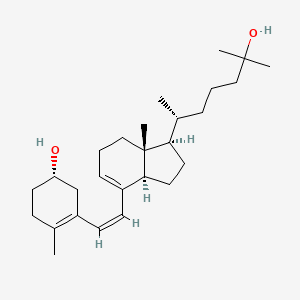
![2-(5-{[(tert-butoxy)carbonyl]amino}-1H-indol-1-yl)aceticacid](/img/structure/B15290693.png)
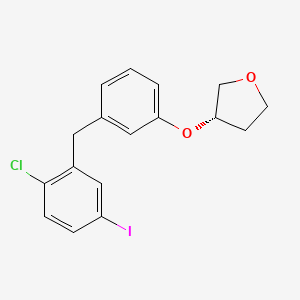
![2,2-Dimethyl-4-{[(octadec-9-en-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B15290707.png)
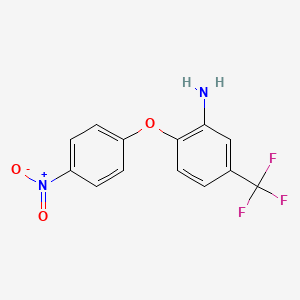

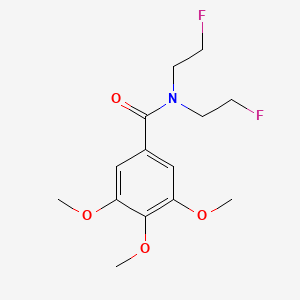
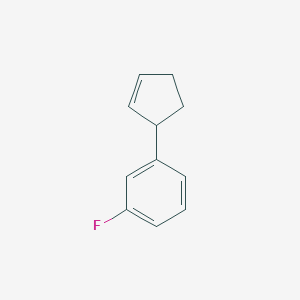
![ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B15290725.png)
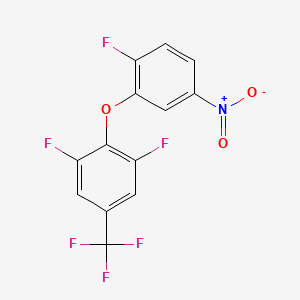

![N-[(1S)-1-(4-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290757.png)
